Sorafenib metabolite M3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BAY-721973 is a bio-active chemical.
科学的研究の応用
Biomarkers of Apoptosis and Necrosis in Hepatocellular Carcinoma Treatment : Sorafenib, a reference treatment for hepatocellular carcinoma (HCC), induces multiple forms of cytotoxicity in vitro, but its extent in inducing apoptosis and necrosis in HCC patients is not clear. The study by Godin et al. (2015) found no significant increase in the levels of apoptosis and necrosis biomarkers (M30 and M65) in HCC patients after Sorafenib treatment, suggesting that Sorafenib may not be a potent inducer of cell death in most HCC patients (Godin et al., 2015).
Pharmacokinetics in Relation to CYP3A Inhibition : Lathia et al. (2006) investigated the effect of CYP3A inhibition on Sorafenib pharmacokinetics. The study found that blocking Sorafenib metabolism by the CYP3A4 pathway did not lead to an increase in Sorafenib exposure. This suggests that higher therapeutic doses of Sorafenib may be safely co-administered with ketoconazole, as well as with other inhibitors of CYP3A (Lathia et al., 2006).
Mechanisms of Sorafenib Resistance in Liver Cancer : Zhu et al. (2017) discussed the molecular mechanisms underlying Sorafenib resistance, particularly in HCC patients. They highlighted mechanisms such as the crosstalk involving PI3A/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition as key factors in acquired resistance to Sorafenib (Zhu et al., 2017).
Efficacy and Safety in Advanced Hepatocellular Carcinoma : Cheng et al. (2012) conducted a subset analysis of the phase III Sorafenib Asia-Pacific trial. They found that Sorafenib consistently improved median overall survival and median time to progression compared with placebo in various subpopulations of HCC patients, confirming its efficacy and safety profile (Cheng et al., 2012).
Role of CYP3A4 in Biotransformation : Ghassabian et al. (2012) explored the role of cytochrome P450 (CYP) 3A4 in the biotransformation of Sorafenib to its major oxidized metabolites. They found that CYP3A4 is a major catalyst in the formation of the principal N-oxide and N-hydroxymethyl metabolites of Sorafenib, as well as the minor N-desmethyl metabolite. This information is vital for individualizing Sorafenib treatment for optimizing safety and efficacy in cancer patients (Ghassabian et al., 2012).
特性
CAS番号 |
1380310-94-0 |
---|---|
分子式 |
C21H16ClF3N4O4 |
分子量 |
480.82 |
IUPAC名 |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O4/c22-17-6-3-13(9-16(17)21(23,24)25)29-20(32)28-12-1-4-14(5-2-12)33-15-7-8-26-18(10-15)19(31)27-11-30/h1-10,30H,11H2,(H,27,31)(H2,28,29,32) |
InChIキー |
HCXYKSDRIWQAMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)NCO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BAY-721973; BAY 721973; BAY721973; Sorafenib metabolite M3; UNII-83F1Z938Q0; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。